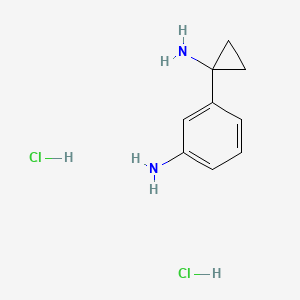
3-(1-Aminocyclopropyl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminocyclopropyl)aniline dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 It is an organic compound that features an aniline moiety substituted with a 1-aminocyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)aniline dihydrochloride typically involves the following steps:
Amination: The addition of an amino group to the cyclopropyl ring.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, followed by purification and crystallization to obtain the dihydrochloride salt. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminocyclopropyl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as zinc (Zn) in hydrochloric acid (HCl) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are often used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amino group.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the aromatic ring.
Aplicaciones Científicas De Investigación
3-(1-Aminocyclopropyl)aniline dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Aminocyclopropyl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are essential to understand its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simple aromatic amine with a similar structure but lacking the cyclopropyl group.
Cyclopropylamine: Contains a cyclopropyl group but lacks the aromatic ring.
N-Methylcyclopropylamine: Similar structure with a methyl group on the nitrogen atom.
Uniqueness
3-(1-Aminocyclopropyl)aniline dihydrochloride is unique due to the presence of both an aniline moiety and a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H14Cl2N2 |
|---|---|
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
3-(1-aminocyclopropyl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;;/h1-3,6H,4-5,10-11H2;2*1H |
Clave InChI |
ZLEHVJJNIIPTPM-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=CC=C2)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-{[(3-bromophenyl)methyl]amino}propanoate](/img/structure/B13501117.png)
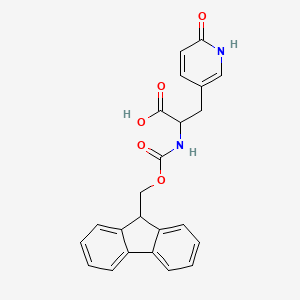

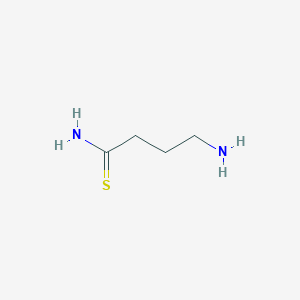
![4,6-dichloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B13501145.png)
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)

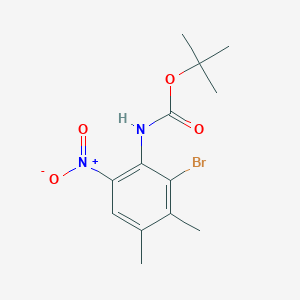
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
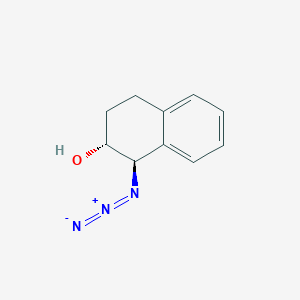
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)

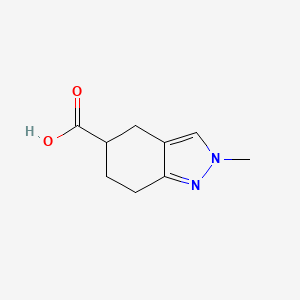
![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
